17-Acetoxyprogesterone
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3/t18-,19-,20-,21-,22-,23+/m0/s1 |
InChI Key |
VTHUYJIXSMGYOQ-RCTKEMKKSA-N |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of 17 Acetoxyprogesterone
Foundational Synthetic Routes of 17-Acetoxyprogesterone
The primary and most direct industrial synthesis of this compound involves the esterification of its precursor, 17α-hydroxyprogesterone. This foundational route is favored for its efficiency and high yields.
The acetylation of the sterically hindered tertiary hydroxyl group at the C-17 position of 17α-hydroxyprogesterone is typically achieved by reacting it with acetic anhydride (B1165640) in the presence of an acidic catalyst, such as p-toluenesulfonic acid. acs.org This reaction can also be carried out using acetyl chloride. acs.org
The precursor, 17α-hydroxyprogesterone, can be synthesized from various natural sources, most notably diosgenin (B1670711) and stigmasterol. wikipedia.orgwikipedia.org The conversion of these phytosterols (B1254722) into 17α-hydroxyprogesterone involves a series of complex chemical transformations, including the Marker degradation process, which cleaves the steroidal side chain. wikipedia.org
| Starting Material | Key Transformation | Product | Reference(s) |
| 17α-Hydroxyprogesterone | Acetylation with acetic anhydride and p-toluenesulfonic acid | This compound | acs.org |
| Diosgenin | Marker degradation and subsequent functional group manipulations | 17α-Hydroxyprogesterone | wikipedia.org |
| Stigmasterol | Ozonolysis and subsequent chemical modifications | Progesterone (B1679170) (a precursor to 17α-hydroxyprogesterone) | nih.govresearchgate.net |
Derivatization Strategies for this compound Analogues
The steroidal nucleus of this compound offers several sites for chemical modification to produce a diverse range of analogues with tailored therapeutic properties. The most clinically and commercially significant modifications have been focused on the C-6 and C-17 positions, as well as the introduction of unsaturation within the steroid's ring structure.
Modifications at the C-6 position of this compound have a profound impact on the molecule's progestational activity and metabolic stability.
Methylation at C-6: The introduction of a methyl group at the C-6 position leads to the synthesis of highly potent progestins. A key example is medroxyprogesterone (B1676146) acetate (B1210297) , which is synthesized from 17α-hydroxyprogesterone acetate. nih.gov The synthesis often proceeds through a 6-methylenation step to form 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, which is then hydrogenated to yield the 6α-methyl derivative. google.com
Chlorination at C-6: The introduction of a chlorine atom at the C-6 position, typically accompanied by the formation of a double bond at the Δ6 position, results in potent progestins like chlormadinone (B195047) acetate . wikipedia.org The synthesis involves the reaction of this compound with reagents to introduce the 6-chloro substituent and the Δ6-unsaturation. chemicalbook.com
While the C-17 position is already functionalized with an acetoxy group in the parent molecule, further modifications of this ester group can be performed, although this is less common than modifications at other sites for the development of major progestin drugs. The esterification of 17α-hydroxyprogesterone with other carboxylic acids, such as caproic acid to form 17α-hydroxyprogesterone caproate, highlights the possibility of altering the pharmacokinetic profile by modifying the ester moiety. nih.gov
The introduction of double bonds into the steroid nucleus of this compound is a critical strategy for modulating its biological activity.
Δ6-Unsaturation: The creation of a double bond between C-6 and C-7 (Δ6) is a common modification that often enhances progestational activity. This is exemplified in the synthesis of megestrol (B1676162) acetate and chlormadinone acetate . wikipedia.org The synthesis of megestrol acetate involves the introduction of a 6-methyl group and a concurrent or subsequent dehydrogenation to create the Δ4,6-diene system. patsnap.comscispace.com
Δ11-Unsaturation: The introduction of a double bond at the C-11 position has also been explored to create novel analogues. The synthesis of Δ11-17α-acetoxyprogesterone involves multi-step processes, often starting from intermediates that already possess the 11-hydroxy or 11-keto functionality, which can then be converted to the Δ11-unsaturation.
| Derivative | Modification(s) | Key Reagents/Steps | Reference(s) |
| Medroxyprogesterone Acetate | 6α-methylation | Methyl Grignard reagent on a 5α,6α-epoxide intermediate, or hydrogenation of a 6-methylene intermediate. | google.comgoogle.com |
| Megestrol Acetate | 6-methylation and Δ6-unsaturation | Grignard reaction followed by dehydration, or dehydrogenation of a 6-methyl intermediate. | patsnap.comgoogle.com |
| Chlormadinone Acetate | 6-chlorination and Δ6-unsaturation | Chlorinating agents and dehydrogenation. | wikipedia.orgchemicalbook.com |
The synthesis of various this compound analogues relies on the preparation of key intermediate compounds. These intermediates streamline the manufacturing process and allow for the divergent synthesis of multiple derivatives from a common precursor.
A pivotal intermediate is 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione . This compound is synthesized from this compound through a Mannich-type reaction or by reacting with formaldehyde (B43269) acetals in the presence of phosphorus oxychloride. google.comgoogle.com From this versatile intermediate, two major synthetic pathways diverge:
Hydrogenation of the 6-methylene group leads to the formation of the 6α-methyl group, yielding medroxyprogesterone acetate . google.com
Isomerization of the double bond from the exocyclic 6-methylene position into the ring to form a Δ6-double bond results in the synthesis of megestrol acetate . google.com
Another important class of intermediates includes epoxides, such as 6,7α-oxido-4-pregnene-17α-ol-3,20-dione-17-acetate . These are crucial for the synthesis of derivatives like cyproterone (B1669671) acetate , where the epoxide ring is opened to introduce other functionalities. google.com
The strategic development and utilization of these key intermediates are fundamental to the efficient and large-scale production of a wide array of clinically important progestational agents derived from this compound.
Molecular and Cellular Mechanisms of Action of 17 Acetoxyprogesterone and Derivatives Preclinical Studies
Progesterone (B1679170) Receptor Interactions and Signaling
17-Acetoxyprogesterone, also known as 17α-hydroxyprogesterone acetate (B1210297), is a synthetic progestin derived from progesterone. wikipedia.orgtandfonline.com The addition of an acetoxy group at the C-17α position enhances its progestational activity compared to its precursor, 17α-hydroxyprogesterone, which is largely inactive. tandfonline.comtandfonline.com This structural modification is central to the activity of several clinically important derivatives, including medroxyprogesterone (B1676146) acetate (MPA), chlormadinone (B195047) acetate (CMA), and cyproterone (B1669671) acetate (CPA). tandfonline.comtandfonline.comresearchgate.net The mechanism of action begins with the binding of these compounds to the progesterone receptor.
The progesterone receptor exists as two main isoforms, PR-A and PR-B, which are transcribed from a single gene but have distinct transcriptional activities. tandfonline.comtandfonline.commedchemexpress.com PR-B functions as a transcriptional activator of progesterone-responsive genes, while PR-A can act as a repressor of PR-B and other steroid hormone receptors. nih.govkup.at
This compound (OHPA) itself acts as an agonist of both PR-A and PR-B isoforms. wikipedia.org Its derivatives, however, can exhibit differential effects. The specific ligand binding to these isoforms can lead to varied cellular responses, a concept that allows for the development of selective progesterone receptor modulators (PRMs). nih.gov For instance, while progesterone typically has similar effects when mediated by either PR-A or PR-B, certain synthetic PRMs can exert agonist activities via PR-B while having different effects through PR-A. nih.gov This differential modulation is key to their tissue-specific actions. The activity of these isoforms is also regulated by the cellular context, including the presence of co-activator and co-repressor proteins. PR-B contains a unique transactivation site that recruits co-activators, whereas PR-A has a higher affinity for co-repressors. tandfonline.comtandfonline.com
This ligand-induced conformational shift is necessary for the dissociation of heat shock proteins, receptor dimerization, and subsequent binding to DNA. nih.gov The specific shape adopted by the receptor-ligand complex determines whether it will recruit transcriptional co-activators, leading to an agonistic (gene-activating) response, or co-repressors, resulting in an antagonistic (gene-inhibiting) effect. kup.at Therefore, the distinct structures of various this compound derivatives lead to unique receptor conformations, which in turn dictate their specific biological activities.
Following ligand binding and activation, the progesterone receptor-ligand complex translocates to the nucleus and dimerizes. kup.at These dimers then bind to specific DNA sequences known as progestogen-responsive elements (PREs), which are located in the promoter regions of target genes. kup.atpatsnap.com The binding of the receptor dimer to a PRE allows it to recruit a complex of co-regulatory proteins, including co-activators like SRC-1, which then modulate the activity of RNA polymerase II and initiate the transcription of the target gene. tandfonline.comkup.at This genomic mechanism results in the synthesis of new proteins that carry out the physiological effects attributed to progestins, such as the regulation of the menstrual cycle and maintenance of pregnancy. patsnap.comdoctorlib.org
Interactions with Other Steroid Hormone Receptors
Several derivatives of this compound exhibit significant interactions with the androgen receptor (AR), often acting as antagonists.
Cyproterone acetate (CPA) is a potent competitive antagonist of the AR. wikipedia.orgnih.govpatsnap.com It directly blocks the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the receptor, thereby preventing their androgenic effects. wikipedia.orgdrugbank.com It is considered one of the most potent steroidal antiandrogens. wikipedia.org
Chlormadinone acetate (CMA) also possesses moderate to strong antiandrogenic properties. nih.govresearchgate.net It competitively inhibits the effects of endogenous androgens by binding to the AR and also by inhibiting the enzyme 5α-reductase, which converts testosterone to the more potent DHT. researchgate.net
Medroxyprogesterone acetate (MPA) , in contrast, is known to have weak androgenic activity. wikipedia.org
The structural features of these derivatives determine their affinity and activity at the AR. For example, CPA is a 6-chloro-1,2-methylene derivative of 17α-acetoxyprogesterone, and these modifications contribute to its high antiandrogenic activity. rsc.org
In addition to PR and AR interactions, many this compound derivatives can bind to the glucocorticoid receptor (GR).
Chlormadinone acetate (CMA) binds to the human GR, although with a lower affinity than to the PR and AR. nih.govcaymanchem.comlookchem.com In vivo studies in rats have demonstrated that CMA can exert glucocorticoid-like effects. nih.gov
Cyproterone acetate (CPA) can produce weak, partial glucocorticoid effects, particularly at high doses, through its activation of the GR. wikipedia.org
Medroxyprogesterone acetate (MPA) also possesses weak glucocorticoid activity. wikipedia.orgmedchemexpress.com
Conversely, studies on 17α-hydroxyprogesterone caproate , a related progestin, showed that its binding to glucocorticoid receptors was weak. nih.govnih.gov
This cross-reactivity with the GR can sometimes lead to glucocorticoid-related side effects. The potential for these effects is related to the specific derivative's binding affinity for the GR.
Data Tables
The following tables summarize the preclinical binding affinities of various this compound derivatives to different steroid hormone receptors.
Table 1: Progesterone Receptor (PR) Binding Affinities Binding affinity is represented by the inhibition constant (Ki), where a lower value indicates higher affinity.
| Compound | Receptor Source | Ki (nM) | Reference Compound | Reference Ki (nM) | Citation |
|---|---|---|---|---|---|
| Chlormadinone Acetate (CMA) | Human PR | 2.5 | R5020 | 4.3 | nih.gov |
| Hydroxyprogesterone (B1663944) Acetate (OHPA) | Human PR-A | 16.8 | Progesterone | ~5.9 | wikipedia.org |
| Hydroxyprogesterone Acetate (OHPA) | Human PR-B | 12.6 | Progesterone | ~5.9 | wikipedia.org |
\Note: Calculated from reported relative affinities.*
Table 2: Androgen Receptor (AR) and Glucocorticoid Receptor (GR) Binding Affinities Binding affinity is represented by the inhibition constant (Ki), where a lower value indicates higher affinity.
| Compound | Receptor | Receptor Source | Ki (nM) | Reference Compound | Reference Ki (nM) | Citation |
|---|---|---|---|---|---|---|
| Chlormadinone Acetate (CMA) | Androgen Receptor | Human AR | 3.8 | Methyltrienolone | 2.9 | nih.govcaymanchem.com |
| Chlormadinone Acetate (CMA) | Glucocorticoid Receptor | Human GR | 16 | Dexamethasone | 1.2 | nih.govcaymanchem.com |
| Cyproterone Acetate (CPA) | Androgen Receptor | Human AR | 14 | - | - | caymanchem.com |
| Cyproterone Acetate (CPA) | Androgen Receptor | Rat Prostate Cytosol AR | 24 | Dihydrotestosterone (DHT) | 3 | wikipedia.org |
Mineralocorticoid Receptor Affinity
The interaction of this compound and its derivatives with the mineralocorticoid receptor (MR) is complex and varies depending on the specific chemical structure of the compound. Progesterone itself binds to the human mineralocorticoid receptor (hMR) with an affinity comparable to that of aldosterone (B195564) and cortisol, but it elicits only a weak agonistic response. nih.gov The metabolism of progesterone into various metabolites is considered a potential protective mechanism for the hMR. nih.gov
One of the key metabolites, 17α-hydroxyprogesterone (17α-OHP), which is structurally related to this compound, demonstrates a binding potency for the hMR that is 3- to 10-fold lower than that of progesterone. nih.gov Despite this reduced affinity, 17α-OHP acts as a potent antagonist of the hMR. nih.gov At a concentration of 100 nmol/l, it can inhibit approximately 40% of the transactivation induced by aldosterone. nih.gov
Derivatives of this compound show varied MR activity. Medroxyprogesterone acetate (MPA), a widely studied derivative, exhibits binding to the glucocorticoid receptor which mediates considerable glucocorticoid effects. kup.at Despite its affinity for the aldosterone receptor, MPA is reported to have no significant mineralocorticoid or antimineralocorticoid activity. kup.at In contrast, drospirenone, a derivative of 17α-spirolactone, is characterized by its excellent binding properties to the mineralocorticoid receptor and a pronounced antimineralocorticoid effect. nih.gov The chemical structure of a progestogen is a key determinant of its binding profile to various steroid receptors, including the mineralocorticoid receptor. researchgate.net
Enzymatic Activities and Metabolic Pathways Modulation
This compound and its synthetic derivatives have been a focus of research for their potential to inhibit the 5α-reductase enzyme. nih.govtandfonline.com This enzyme is crucial for converting testosterone into its more potent metabolite, dihydrotestosterone (DHT), which is implicated in the pathophysiology of androgen-dependent conditions. researchgate.netnih.gov
Preclinical studies have demonstrated that the presence of an acetate ester moiety at the C-17 position is a significant structural requirement for the inhibition of 5α-reductase. nih.govtandfonline.com Derivatives of this compound have shown potent inhibitory activity against human 5α-reductase. For instance, in one study, several derivatives inhibited the enzyme with IC50 values in the nanomolar range. nih.gov The substitution pattern on the steroid's core structure also influences the inhibitory potency. It has been observed that the presence of a double bond in ring B can decrease the inhibitory effect. nih.govtandfonline.com
In vitro experiments using human prostate homogenates have been employed to determine the 50% inhibitory concentration (IC50) of these compounds. The results indicate that modifications, such as the introduction of an epoxy group or halogen atoms, can significantly enhance the inhibitory activity. researchgate.netnih.gov For example, an epoxy steroidal derivative with a bromine atom in the ester moiety was found to be a highly active inhibitor of human 5α-reductase, with an IC50 value of 4.9 nM. researchgate.netresearchgate.netbvsalud.org Importantly, studies have also shown that these active compounds did not bind to androgen receptors, suggesting a specific mechanism of action via 5α-reductase inhibition. tandfonline.comtandfonline.com
Table 1: Inhibitory Activity (IC50) of this compound Derivatives on Human 5α-Reductase This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Modification | IC50 (nM) | Reference |
|---|---|---|---|
| 17α-acetoxyprogesterone (6) | Parent Compound | 10 | nih.gov |
| Derivative (7) | Double bond in ring B | 70 | nih.gov |
| Derivative (8) | Double bond in ring B | 22 | nih.gov |
| Derivative (9) | Chlorine atom at C-6 | 19 | nih.gov |
| Derivative (9a) | Δ4-3-oxo structure | 360 | researchgate.net |
| Derivative (9b) | Δ4-3-oxo structure | 370 | researchgate.net |
| Derivative (10a) | Epoxy group at C-4, C-5 | 13 | researchgate.net |
| Derivative (10b) | Epoxy group at C-4, C-5, Bromine in ester | 4.9 | researchgate.netbvsalud.org |
| Derivative (15) | 16β-methyl, double bond at C-6 | 0.063 | nih.gov |
The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress. It involves the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). researchgate.netwikipedia.org ACTH then acts on the adrenal cortex to produce glucocorticoids like cortisol. researchgate.net
Preclinical research indicates that derivatives of this compound can modulate this axis. A study from 1961 demonstrated that 6-methyl-17-acetoxy-progesterone inhibits the synthesis and release of ACTH in rats. nih.govresearchgate.net This inhibitory effect on the HPA axis is also observed with other derivatives. For instance, weekly intramuscular injections of medroxyprogesterone acetate (MPA) were shown to significantly decrease the release of ACTH and consequently reduce plasma cortisol levels by 75%. kup.at This suppressive action on the HPA axis is a recognized pharmacodynamic effect of certain progestins. vulcanchem.comsemanticscholar.org The mechanism often involves a negative feedback effect on the hypothalamic-pituitary axis, leading to reduced gonadotropin secretion. vulcanchem.com
Cytochrome P450 (CYP) enzymes are fundamental to the process of steroidogenesis, the metabolic pathway that produces steroid hormones from cholesterol. This compound and its derivatives are metabolized by these enzymes and can also influence their activity. vulcanchem.com
The enzyme CYP17A1 (17α-hydroxylase/17,20-lyase) is a key player in steroidogenesis, catalyzing the 17α-hydroxylation of pregnenolone (B344588) and progesterone, which is a necessary step for the production of glucocorticoids and androgens. nih.govnih.gov 17α-hydroxyprogesterone, the precursor to this compound, is a natural substrate for CYP17A1. nih.govnih.gov
The metabolism of this compound derivatives is primarily hepatic. Medroxyprogesterone acetate (MPA), for example, undergoes extensive metabolism, with CYP3A4 being the major isoform involved in its hydroxylation. researchgate.net Preclinical studies in human liver microsomes identified several hydroxylated metabolites of MPA. researchgate.net
The influence of these compounds on CYP enzyme activity can be complex. While MPA has been shown to suppress the activity of rat CYP17A1, it does not appear to inhibit the human enzyme. core.ac.uk This highlights species-specific differences in enzyme interactions. The interaction with CYP enzymes is a critical aspect of the pharmacological profile of these steroids, affecting their biosynthesis and metabolic clearance.
Structure Activity Relationships Sar of 17 Acetoxyprogesterone Analogues
Correlation Between Chemical Structure and Progestational Potency
The progestational potency of 17-acetoxyprogesterone analogues is highly dependent on specific structural modifications. The parent compound, 17α-acetoxyprogesterone (OHPA), itself shows enhanced oral activity compared to progesterone (B1679170). researchgate.netwikipedia.org However, further modifications, particularly at the C-6 position, have led to compounds with dramatically increased potency. jst.go.jpoup.com
The introduction of a methyl group at the C-6α position, creating medroxyprogesterone (B1676146) acetate (B1210297) (MPA), significantly boosts progestational activity. oup.comresearchgate.net This is attributed to the methyl group sterically hindering the metabolic reduction of the A-ring. researchgate.net Further modifications to this C-6 position, such as the addition of a chlorine atom or the creation of a double bond between C-6 and C-7, have yielded highly potent progestogens like chlormadinone (B195047) acetate (CMA) and megestrol (B1676162) acetate (MGA). jst.go.jpoup.com For instance, CMA is estimated to be about 330 times more potent than progesterone in certain assays. wikipedia.org
The following table illustrates the relative progestational potency of several key this compound analogues. Potency can vary depending on the assay used, but the general trends highlight the impact of specific structural changes.
| Compound Name | Key Structural Modifications | Relative Progestational Potency (Approximate) |
| Progesterone | (Reference) | 1 |
| 17α-Acetoxyprogesterone (OHPA) | 17α-acetoxy group | >1 (orally active) |
| Medroxyprogesterone Acetate (MPA) | 17α-acetoxy, 6α-methyl | Significantly > OHPA |
| Chlormadinone Acetate (CMA) | 17α-acetoxy, 6-chloro, Δ⁶ double bond | ~330x Progesterone |
| Megestrol Acetate (MGA) | 17α-acetoxy, 6-methyl, Δ⁶ double bond | Highly Potent |
Data compiled from multiple sources indicating relative activities. wikipedia.orgoup.comresearchgate.netwikipedia.org
Impact of Substituent Groups on Receptor Binding Affinities
The interaction between a progestin and the progesterone receptor (PR) is a complex, three-dimensional event. The binding affinity is governed by how well the ligand fits into the receptor's binding pocket and the electronic interactions that stabilize this complex. unicamp.br Substituent groups play a critical role in modulating this affinity.
Analysis of C-6 Substituents on Biological Activity
Substituents at the C-6 position of the this compound core have a profound effect on biological activity. jst.go.jp The introduction of a 6α-methyl group, as seen in medroxyprogesterone acetate, not only enhances oral activity by slowing A-ring reduction but also contributes to the molecule's conformation, influencing receptor fit. researchgate.netresearchgate.net
The table below summarizes the effects of different C-6 substitutions on the activity of this compound derivatives.
| Compound | C-6 Substituent | Other Key Features | Impact on Activity |
| 17α-Acetoxyprogesterone | Hydrogen | - | Baseline oral activity |
| Medroxyprogesterone Acetate | 6α-Methyl | - | Increased potency, slowed metabolism |
| Chlormadinone Acetate | 6-Chloro | Δ⁶ double bond | High potency |
| Megestrol Acetate | 6-Methyl | Δ⁶ double bond | High potency |
Data based on findings from medicinal chemistry and pharmacology studies. researchgate.netoup.comunicamp.br
Role of C-17 Acetate Moiety in Functional Activity
The presence of a group at the C-17α position is crucial for oral progestational activity. While adding a hydroxyl group at C-17 renders the progesterone molecule inactive, the subsequent acetylation of this hydroxyl group (creating the 17α-acetoxy moiety) restores and enhances oral activity. oup.comresearchgate.net
Influence of Steroidal Ring System Modifications on Pharmacodynamics
Beyond specific substitutions, modifications to the fundamental steroidal ring system can significantly alter the pharmacodynamics of this compound analogues. The introduction of double bonds is a primary strategy for modulating activity. As noted, a double bond at the C-6 and C-7 position (Δ⁶) is a feature of highly potent compounds like chlormadinone acetate and megestrol acetate. oup.com
Computational and Cheminformatics Approaches to SAR
To move beyond trial-and-error synthesis, computational methods are increasingly used to predict the biological activity of new compounds and to understand the structural basis of their function. These Quantitative Structure-Activity Relationship (QSAR) studies are vital in the design of new progestagens. researchgate.net
Electronic Indices Methodology (EIM) for Activity Prediction
The Electronic Indices Methodology (EIM) is a computational technique used in SAR studies to correlate the electronic structure of a molecule with its biological activity. researchgate.net This method uses descriptors calculated by semi-empirical quantum chemistry methods to model molecular properties. researchgate.net
In the context of this compound analogues, EIM has been successfully used to discriminate between high-activity and low-activity compounds. researchgate.net The methodology analyzes differences in the electron densities of specific molecular orbitals in defined regions of the steroid. By identifying which electronic features are associated with high progestational potency, EIM can help predict the activity of novel, unsynthesized analogues. researchgate.net These computational approaches, along with others like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), have shown that progestogen activity is a complex, three-dimensional phenomenon dependent on skeletal conformation, resonance effects, and the specific properties of its substituent groups. unicamp.brresearchgate.net Such models have demonstrated good predictive power, making them valuable tools in modern drug discovery. scielo.brscielo.br
Multivariate Statistical Analysis (e.g., Principal Component Analysis)
Multivariate statistical methods, particularly Principal Component Analysis (PCA), have been instrumental in elucidating the structure-activity relationships (SAR) of this compound analogues. PCA is a technique used to reduce the dimensionality of a dataset with a large number of interrelated variables, while retaining as much of the original variation as possible. In the context of SAR, this involves analyzing a matrix of chemical descriptors for a series of compounds to identify the principal components (PCs) that are most influential in explaining the variance in their biological activity.
Research has demonstrated that PCA can effectively classify substituted 17α-acetoxyprogesterones based on their oral progestational activity. researchgate.net By analyzing various calculated molecular properties, PCA can distinguish between high-activity and low-activity compounds. researchgate.net Studies have shown that the SAR of progestogens is a three-dimensional phenomenon, with over 96% of the informational variance being explained by the first three principal components. researchgate.netunicamp.br
In a quantitative structure-activity relationship (QSAR) study of 21 oral progestogens, 19 of which were 17α-acetoxyprogesterone derivatives, Partial Least Squares (PLS), a regression method related to PCA, was employed. scielo.brscielo.br This analysis yielded robust regression models, with the best model having a Q² of 0.707 and an R² of 0.811, utilizing two principal components and four descriptors. scielo.br The descriptors were primarily derived from molecular graphics of optimized geometries and experimental structural parameters of the progesterone receptor-progesterone complex. scielo.br
The following table summarizes the results of a PLS analysis on 17α-acetoxyprogesterone analogues:
| Statistical Parameter | Value | Number of Principal Components | Number of Descriptors |
| Q² (Cross-validated R²) | 0.707 | 2 | 4 |
| R² (Coefficient of determination) | 0.811 | 2 | 4 |
This table presents statistical outcomes from a Partial Least Squares (PLS) analysis of 17α-acetoxyprogesterone analogues, demonstrating the predictive power of the model. scielo.br
Furthermore, PCA has been used in conjunction with other methods like the electronic indices methodology (EIM) to refine SAR studies. nih.govacs.orgacs.org The descriptors identified through EIM as being crucial for classifying progestational activity were shown to emerge naturally from PCA calculations, thereby simplifying and improving the results. nih.govacs.orgacs.org These analyses indicate that the interaction between the progestogen and its receptor is dependent on the specific type of biological activity being considered. researchgate.netunicamp.br
Neural Network Modeling in Structure-Activity Studies
Neural networks (NNs) represent another powerful computational tool for exploring the complex, often non-linear relationships between the chemical structure of this compound analogues and their biological activity. NNs are a form of artificial intelligence that can learn from data and recognize patterns, making them well-suited for SAR and QSAR modeling. researchgate.netfrontiersin.org
Studies have successfully applied neural networks to classify the oral progestational activity of substituted 17α-acetoxyprogesterones into high and low activity categories. researchgate.net When compared with PCA, neural network models have demonstrated a slightly higher success rate in predicting the activity category of these molecules. researchgate.net This suggests that NNs may be better at capturing the intricate, non-linear aspects of the structure-activity landscape.
Key molecular descriptors found to be effective in these neural network models include ionization potential, molecular hardness, net atomic charges, and frontier orbital indices. researchgate.net The successful application of NNs underscores their utility in complementing and, in some cases, surpassing traditional statistical methods for SAR analysis.
The following table provides a comparative overview of the predictive success of PCA and Neural Networks in classifying the activity of 17α-acetoxyprogesterones:
| Method | Predictive Success | Advantage |
| Principal Component Analysis (PCA) | High | Identifies key linear relationships and reduces data dimensionality. |
| Neural Networks (NN) | Very High | Captures complex non-linear relationships, slightly better predictive power. |
This table compares the efficacy of Principal Component Analysis and Neural Networks in classifying the biological activity of 17α-acetoxyprogesterone analogues. researchgate.net
More recent advancements in this field include the use of deep neural networks (DNNs) and deep learning (DL) approaches. frontiersin.org These sophisticated models are being developed to predict the activity of progesterone receptor modulators with high performance. frontiersin.org For instance, the DeepSnap-DL method, which uses 2D images of 3D chemical structures as input for a deep learning classification model, has shown promise in predicting progesterone receptor antagonists. frontiersin.org Such cutting-edge techniques are poised to further enhance the rational design of novel this compound analogues with desired activity profiles.
Preclinical Metabolism and Biotransformation of 17 Acetoxyprogesterone
Hepatic Metabolism of 17-Acetoxyprogesterone and its Analogues in In Vitro Systems
In vitro studies utilizing liver preparations are fundamental in characterizing the metabolic pathways of xenobiotics. The liver is the primary site of steroid metabolism, where a suite of enzymes, most notably the cytochrome P450 (CYP) superfamily, catalyze various biotransformation reactions.
For this compound and its analogues, hepatic metabolism primarily involves oxidative processes. Research on medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a structurally similar and widely studied analogue, indicates that hydroxylation is a major metabolic route. researchgate.net Studies using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the hydroxylation of MPA. researchgate.nethres.ca The primary sites of hydroxylation on the MPA molecule are the 6β, 2β, and 1β positions. researchgate.net These hydroxylated metabolites can undergo further biotransformation, such as dehydrogenation. researchgate.net Given the structural similarity, it is plausible that this compound undergoes similar CYP3A4-mediated hydroxylation in human liver microsomes.
The initial metabolic step for this compound can also involve the hydrolysis of the acetate ester at the C17 position, yielding 17α-hydroxyprogesterone. vulcanchem.com However, the acetylation at C17α is known to enhance progestational activity, partly by protecting the 17α-hydroxyl group and slowing hepatic degradation. vulcanchem.comtandfonline.com This suggests that while hydrolysis is a possible metabolic pathway, the intact molecule is also subject to direct metabolism.
The metabolism of progesterone (B1679170), the parent compound of this compound, is also well-characterized and involves extensive hepatic biotransformation. In human liver microsomes, progesterone is metabolized by several CYP enzymes, including CYP3A4, CYP2C19, and CYP2C9, leading to various hydroxylated products. nih.gov
Species-Specific Differences in Metabolic Rates and Pathways
Preclinical studies often employ various animal models, and understanding the species-specific differences in drug metabolism is crucial for extrapolating data to humans. Significant variations in the metabolic rates and pathways of steroids across different species have been documented.
A comparative in vitro study examining the metabolism of this compound and related steroids in liver microsome-supernatant fractions from female rats and rabbits revealed marked species-dependent differences. nih.govnih.govportlandpress.com In these systems, the introduction of a 17α-acetoxy group into the progesterone molecule diminished the rate of metabolism in rabbit liver preparations but not in rat liver preparations. nih.govnih.govportlandpress.com Conversely, the introduction of a 6α-methyl group markedly decreased the metabolic rate in rat liver but not in rabbit liver. nih.govnih.govportlandpress.com When both substitutions were present, as in megestrol (B1676162) acetate, the rate of metabolism was significantly reduced in both species. nih.govnih.gov
Comparative Metabolism of Progesterone Analogues in Rat and Rabbit Liver Preparations
| Compound | Metabolism in Rat Liver | Metabolism in Rabbit Liver | Reference |
|---|---|---|---|
| Progesterone | Rapid | Rapid | nih.govnih.govportlandpress.com |
| 17α-Acetoxyprogesterone | Rapid | Diminished | nih.govnih.govportlandpress.com |
| 6α-Methylprogesterone | Markedly Decreased | Rapid | nih.govnih.govportlandpress.com |
| Megestrol Acetate (6α-methyl-17α-acetoxyprogesterone) | Markedly Decreased | Markedly Decreased | nih.govnih.govportlandpress.com |
Identification of Key Metabolic Products and Their Biological Relevance
The identification of metabolites is essential for a complete understanding of a drug's disposition and potential for active or toxic byproducts. For this compound, the key metabolic products are expected to arise from hydroxylation and hydrolysis of the parent molecule.
Based on the metabolism of the closely related compound medroxyprogesterone acetate, the principal metabolites of this compound are likely hydroxylated derivatives. researchgate.net The major metabolites are anticipated to be various mono-hydroxylated and di-hydroxylated species. Following the pattern of MPA, these could include 6β-hydroxy-17-acetoxyprogesterone, 2β-hydroxy-17-acetoxyprogesterone, and 1β-hydroxy-17-acetoxyprogesterone. researchgate.net Further metabolism could lead to dihydroxy metabolites. researchgate.net
Another key metabolite is 17α-hydroxyprogesterone, formed by the de-acetylation of the parent compound. vulcanchem.com The biological relevance of these metabolites is linked to their affinity for the progesterone receptor. The acetylation of the 17α-hydroxyl group in progesterone to form this compound significantly enhances its progestational activity. tandfonline.com This is because the 17α-hydroxy derivative of progesterone is largely inactive. tandfonline.com Therefore, the hydrolysis of this compound to 17α-hydroxyprogesterone represents a deactivation step.
The biological activity of the hydroxylated metabolites of this compound has not been extensively reported. However, the hydroxylation of steroids generally increases their water solubility, facilitating their conjugation and subsequent excretion. While some hydroxylated metabolites of other progestins retain some biological activity, they are typically less potent than the parent compound. The metabolic modifications, particularly at key positions on the steroid nucleus, can significantly alter the binding affinity to the progesterone receptor and thus modulate the biological response.
Preclinical Research Methodologies and Models Utilizing 17 Acetoxyprogesterone
In Vitro Experimental Systems
In vitro experimental systems are fundamental in elucidating the molecular and cellular mechanisms of action of steroid hormones like 17-acetoxyprogesterone. These controlled laboratory settings allow for detailed investigation into receptor interactions, metabolic processes, and tissue-specific responses.
Cell Culture Models for Receptor Binding and Gene Expression Studies
Cell culture models are invaluable for dissecting the interaction of this compound with its primary target, the progesterone (B1679170) receptor (PR). wikipedia.orgcymitquimica.com this compound acts as an agonist for both progesterone receptor isoforms, PR-A and PR-B. wikipedia.org The binding of this compound to these intracellular receptors initiates a conformational change in the receptor, leading to the recruitment of transcriptional coactivators and subsequent modulation of gene expression. This process is critical for inducing secretory changes in the endometrium, which are necessary for embryo implantation, and for exerting negative feedback on the hypothalamic-pituitary axis to reduce the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Studies have shown that acetylation of the 17α-hydroxyl group in 17α-hydroxyprogesterone to form this compound significantly enhances its progestational activity. tandfonline.comtandfonline.com This modification increases its binding affinity for the progesterone receptors. wikipedia.org For instance, this compound has a more than 50-fold higher affinity for the PR isoforms compared to its precursor, 17α-hydroxyprogesterone. wikipedia.org Its affinity is slightly less than half that of progesterone but marginally higher than 17α-hydroxyprogesterone caproate (OHPC). wikipedia.org
Human breast cancer cell lines, such as MCF-7, which express both estrogen receptors (ER) and progesterone receptors (PR), are frequently used to study the effects of progestins. tandfonline.com Research has demonstrated that certain progesterone derivatives can inhibit the growth of these cancer cells. tandfonline.com The binding affinity of various progestins to the progesterone receptor can be quantified using competitive binding assays.
Table 1: Comparative Binding Affinity of Progestins to the Progesterone Receptor
| Compound | Relative Binding Affinity (Progesterone = 100) |
| Progesterone | 100 |
| This compound | ~50 |
| 17α-Hydroxyprogesterone | <1 |
| Medroxyprogesterone (B1676146) Acetate (B1210297) | >100 |
| Chlormadinone (B195047) Acetate | >400 |
| Cyproterone (B1669671) Acetate | >1200 |
This table is a representation of relative binding affinities based on available data and may vary depending on the specific assay conditions. Source: wikipedia.org
Enzyme Assays for Metabolic Pathway Characterization
Enzyme assays are crucial for understanding the metabolic fate of this compound and its derivatives. These assays help characterize the enzymes involved in steroid metabolism and how structural modifications to the steroid molecule can influence its activity and degradation. For example, the introduction of an ethynyl (B1212043) group at the C-17 position can inhibit 17β-oxidation, thereby shifting the compound's activity from androgenic to progestogenic. researchgate.net
A key enzyme in steroid metabolism is 5α-reductase, which converts progesterone to 5α-dihydroprogesterone. tandfonline.com In vitro studies using human prostate tissue have been employed to determine the inhibitory activity of this compound derivatives on this enzyme. researchgate.nettandfonline.com The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity, is a common metric used in these assays. researchgate.nettandfonline.comresearchgate.net
Another important enzyme is cytochrome P450 17A1 (CYP17A1), which is involved in the 17α-hydroxylation of pregnenolone (B344588) and progesterone. nih.gov While this compound itself is already acetylated at this position, understanding the broader pathways of steroidogenesis is essential.
Organ and Tissue Slice Cultures for Steroidogenesis Research
Organ and tissue slice cultures provide a more complex, three-dimensional environment to study the effects of this compound on steroidogenesis and tissue function, bridging the gap between cell culture and whole-animal studies. These models maintain the cellular architecture and intercellular communication of the original tissue.
For instance, organ cultures of human endometrium have been used to investigate the effects of various progestogens. glowm.com These studies can assess endpoints such as the induction of glycogen (B147801) synthesis, a hallmark of progestational action. glowm.com Research has shown that some synthetic progestins can induce these changes at lower concentrations than progesterone itself. glowm.com
Tissue slices from organs like the adrenal glands, ovaries, and testes can be used to study the biosynthesis and metabolism of steroid hormones. nih.gov Research has indicated that cholesterol-related metabolites, including 11A-acetoxyprogesterone and 17α-hydroxyprogesterone, are involved in steroidogenesis within granulosa cells of the ovary. nih.gov
In Vivo Animal Models for Investigating Hormonal Effects
In vivo animal models are indispensable for evaluating the systemic and physiological effects of this compound in a living organism. These models allow for the investigation of complex endocrine interactions and reproductive outcomes that cannot be fully replicated in vitro.
Rodent Models (e.g., Rats, Hamsters) for Endocrine System Investigations
Rodent models, particularly rats and hamsters, are widely used to study the endocrine effects of progestins. researchgate.netnih.gov These animals have well-characterized reproductive cycles, making them suitable for investigating hormonal regulation.
In gonadectomized male hamsters, for example, derivatives of this compound have been studied for their effects on the prostate gland. researchgate.nettandfonline.com These studies have shown that certain derivatives can significantly decrease prostate weight compared to testosterone-treated animals, an effect often linked to the inhibition of 5α-reductase. researchgate.net
The hamster uterus has also been a valuable model for studying progesterone receptors. nih.govoup.com Research has compared the uterine capacity to form cytoplasmic progesterone receptors in young and aged hamsters, providing insights into age-related changes in hormone responsiveness. nih.gov
Table 2: Effect of this compound Derivatives on Prostate Weight in Gonadectomized Hamsters
| Treatment Group | Average Prostate Weight (mg) | Percent Decrease vs. Testosterone (B1683101) |
| Control (vehicle) | 50 ± 5 | - |
| Testosterone | 250 ± 20 | 0% |
| Testosterone + Finasteride | 120 ± 15 | 52% |
| Testosterone + Derivative A | 135 ± 18 | 46% |
| Testosterone + Derivative B | 110 ± 12 | 56% |
This table is a hypothetical representation of data from in vivo studies. Actual values may vary. Source: researchgate.nettandfonline.com
Evaluation of Reproductive Endpoints and Hormone Regulation in Animal Studies
Animal studies are crucial for assessing the impact of this compound on various reproductive endpoints. These endpoints can include the maintenance of pregnancy, inhibition of ovulation, and changes in sexual behavior. ca.gov
In rabbits, progesterone and its derivatives have been investigated for their ability to inhibit spermatogenesis. nih.govuobaghdad.edu.iq Such studies provide valuable information on the potential applications of these compounds.
The implementation of humane endpoints is a critical aspect of modern animal research. nc3rs.org.ukucla.edu These are predefined criteria, such as changes in body weight, body temperature, or behavior, that allow for the termination of an experiment before the animal experiences significant pain or distress, while still achieving the scientific objectives. nc3rs.org.uk
The regulation of the hypothalamic-pituitary-gonadal axis is a key area of investigation. Progestins like this compound exert negative feedback on the hypothalamus and pituitary gland, leading to suppressed levels of gonadotropins (FSH and LH). oup.com This, in turn, affects follicular development and ovulation in females and spermatogenesis in males.
Emerging Research Directions and Unexplored Avenues for 17 Acetoxyprogesterone
Advancements in Synthetic Chemistry for Novel Analogues
The chemical structure of 17-acetoxyprogesterone has served as a foundational scaffold for the development of new, more potent, and selective progestins. acs.org Modern synthetic chemistry continues to build upon this legacy, employing innovative strategies to create novel analogues with tailored biological activities.
One key area of advancement is the modification of the steroid's core structure to enhance its interaction with target receptors or to introduce new functionalities. For instance, research has focused on the synthesis of 6- and 17-substituted progesterone (B1679170) derivatives starting from the commercially available 17α-acetoxyprogesterone. nih.govtandfonline.com These modifications have been shown to influence the compound's biological effects, such as its ability to inhibit the 5α-reductase enzyme, which is implicated in conditions like benign prostatic hyperplasia. nih.govtandfonline.com
The synthesis of these derivatives often involves multi-step reaction sequences. For example, the creation of certain analogues has been achieved through reactions like the introduction of a double bond using chloranil, epoxidation with m-chloroperbenzoic acid (mCPBA), and subsequent ring-opening and esterification or hydrolysis reactions. tandfonline.com These synthetic routes allow for the generation of a diverse library of compounds that can be screened for desired biological activities.
A significant finding from these synthetic endeavors is the critical role of the acetate (B1210297) ester moiety at the C-17 position for certain biological activities. tandfonline.comtandfonline.com Studies have demonstrated that derivatives retaining this acetate group exhibit potent inhibitory activity against human 5α-reductase, whereas the removal of this group leads to a loss of efficacy. nih.govtandfonline.comtandfonline.com This highlights the importance of this functional group in the molecule's interaction with its biological targets.
Furthermore, the introduction of substituents at other positions, such as the 6α-position, has been a fruitful strategy. The development of 6α-methyl-17α-hydroxyprogesterone 17-acylates, for example, has led to a class of potent progestins. acs.org These synthetic efforts underscore the ongoing quest to refine the structure of this compound to yield compounds with improved therapeutic profiles. The exploration of biomimetic synthesis, which mimics natural biosynthetic pathways, also presents a powerful approach for creating complex and novel steroid frameworks. engineering.org.cn
Table 1: Synthetic Analogues of this compound and Their Biological Activity
| Compound | Starting Material | Key Synthetic Modifications | Biological Activity | Reference |
|---|---|---|---|---|
| 6-substituted progesterone derivatives | 17α-acetoxyprogesterone | Introduction of substituents at the 6-position | Inhibition of 5α-reductase, reduction of prostate weight in animal models | nih.govtandfonline.com |
| 17-substituted progesterone derivatives | 17α-acetoxyprogesterone | Modification of the side chain at the 17-position | Inhibition of 5α-reductase | nih.govtandfonline.com |
| 6α-Methyl-17α-hydroxyprogesterone 17-acylates | 17α-hydroxyprogesterone | Acylation of the 17-hydroxyl group and methylation at the 6α-position | Potent progestational activity | acs.org |
| Chlormadinone (B195047) acetate | 17α-acetoxyprogesterone | Introduction of a chloro group at the 6-position and a double bond in the B-ring | Progestational and anti-androgenic activity | nih.gov |
Application of Modern Omics Technologies in Mechanistic Research
The advent of "omics" technologies—genomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex molecular mechanisms underlying the action of steroid hormones like this compound. These high-throughput approaches provide a global view of the changes occurring within a cell or organism in response to a specific compound, offering a more holistic understanding than traditional targeted assays.
Proteomics, the large-scale study of proteins, is particularly valuable for elucidating the downstream effects of this compound. By identifying changes in protein expression and post-translational modifications, researchers can map the signaling pathways and cellular processes modulated by the compound. For instance, proteomics can be used to identify the specific proteins that are up- or down-regulated following treatment with this compound, providing clues about its mechanism of action. This is especially relevant in understanding its effects on hormone-sensitive tissues and cancers. researchgate.net
Metabolomics, the comprehensive analysis of small molecule metabolites, offers another layer of insight. By profiling the metabolic fingerprint of cells or tissues treated with this compound, scientists can understand how it influences cellular metabolism. This could involve changes in glucose metabolism, lipid profiles, or amino acid concentrations, which are all crucial for cellular function and can be altered in disease states. researchgate.net For example, studies have shown that the metabolic state of ovarian granulosa cells is critical for follicular development, and metabolomics could reveal how progestins influence these processes. researchgate.net
The integration of multiple omics datasets, often referred to as multi-omics, provides an even more powerful approach. By combining proteomic and metabolomic data, for instance, researchers can construct detailed regulatory networks that illustrate the interplay between protein signaling and metabolic pathways in response to this compound. researchgate.net This integrated approach can help to uncover novel mechanisms and identify potential biomarkers of drug response.
While specific omics studies focused solely on this compound are still emerging, the application of these technologies to related steroid hormones provides a clear roadmap for future research. For example, proteomics has been used to study the effects of other progestins on various cell types, revealing their influence on cell proliferation, differentiation, and apoptosis. researchgate.net The application of similar techniques to this compound and its novel analogues will undoubtedly lead to a deeper understanding of their biological functions and therapeutic potential.
Theoretical and Computational Modeling in Drug Discovery and Development (Preclinical Focus)
In recent years, theoretical and computational modeling has become an indispensable tool in preclinical drug discovery and development. nih.govnih.gov These in silico methods offer a rapid and cost-effective way to predict the properties of new chemical entities, optimize lead compounds, and gain insights into their interactions with biological targets. nih.gov For this compound and its analogues, computational modeling is playing an increasingly important role in guiding synthetic efforts and elucidating structure-activity relationships (SAR).
One of the primary applications of computational modeling is the use of Quantitative Structure-Activity Relationship (QSAR) studies. acs.org QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. oddl.fi By identifying the key structural features that contribute to a desired effect, such as receptor binding affinity or enzyme inhibition, QSAR models can be used to predict the activity of novel, unsynthesized analogues. researchgate.net This allows chemists to prioritize which compounds to synthesize and test, thereby streamlining the drug discovery process.
Molecular docking is another powerful computational technique that is widely used in steroid research. researchgate.net Docking simulations predict the preferred orientation of a ligand (such as this compound) when it binds to a receptor, such as the progesterone receptor. researchgate.netmdpi.com This provides a three-dimensional model of the ligand-receptor complex, which can be used to understand the key molecular interactions that govern binding affinity and specificity. researchgate.net For example, docking studies can help to explain why certain modifications to the this compound scaffold enhance or diminish its activity, providing a rational basis for the design of new analogues.
Furthermore, computational models can be used to predict the pharmacokinetic properties of drug candidates, such as their absorption, distribution, metabolism, and excretion (ADME). nih.govoddl.fi This is crucial in the preclinical phase, as poor pharmacokinetic properties are a major cause of drug failure. nih.gov By using in silico ADME models, researchers can identify potential liabilities early in the drug discovery process and make modifications to the chemical structure to improve the compound's drug-like properties.
The integration of computational modeling with synthetic chemistry and biological testing creates a powerful feedback loop. Computational predictions can guide the design of new analogues, which are then synthesized and tested. The experimental results can then be used to refine and improve the computational models, leading to a more iterative and efficient drug discovery process. As computational power and algorithms continue to advance, the role of theoretical and computational modeling in the development of novel this compound-based therapeutics is set to expand even further.
Q & A
What analytical techniques are recommended for characterizing 17-Acetoxyprogesterone in experimental settings?
Basic Research Question
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard for quantifying purity and stability. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly to confirm the acetoxy group at the C17 position. For reproducibility, ensure calibration with certified reference standards and validate methods using spike-recovery experiments .
How can computational methods predict the progestational activity of this compound derivatives?
Advanced Research Question
The Electronic Indices Methodology (EIM), which combines Local Density of States (LDOS) calculations with topological descriptors, has been used to classify active/inactive analogs with ~90% accuracy. Principal Component Analysis (PCA) and Neural Networks (NN) further refine these predictions by identifying critical molecular regions (e.g., substituents at C6 and C16) that modulate receptor binding .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Avoid aerosol formation and use fume hoods for weighing. Wear nitrile gloves, lab coats, and safety goggles. Contaminated surfaces should be decontaminated with ethanol, and spills managed using diatomaceous earth. Store in airtight containers at 2–8°C, segregated from strong oxidizers .
How do isotopic substitutions (e.g., deuterium) affect the pharmacokinetic profile of this compound?
Advanced Research Question
Deuterated analogs like Medroxyprogesterone Acetate-d3 exhibit altered metabolic stability due to the kinetic isotope effect. Studies show delayed hepatic clearance via CYP3A4, extending half-life by 1.3–1.7×. However, deuterium placement at non-metabolic hotspots (e.g., C21) minimizes unintended toxicity .
How should researchers design experiments to assess the hormonal activity of this compound in vitro?
Basic Research Question
Use progesterone receptor (PR)-transfected cell lines (e.g., T47D) with luciferase reporters to measure transcriptional activation. Include positive controls (e.g., progesterone) and negative controls (vehicle-only). Dose-response curves (1 nM–10 µM) should be analyzed using nonlinear regression (e.g., Hill equation) .
What strategies resolve contradictions in bioactivity data across studies on this compound analogs?
Advanced Research Question
Meta-analyses should account for variability in assay conditions (e.g., serum-free vs. serum-containing media). Cross-validate findings using orthogonal methods: EIM for computational activity prediction, in vitro receptor binding, and in vivo uterine weight assays. Discrepancies often arise from substituent stereochemistry or impurity profiles .
What statistical considerations are critical when reporting the efficacy of this compound in preclinical studies?
Basic Research Question
Report exact P-values (not thresholds like P<0.05) and confidence intervals (95% CI). Use ANOVA for multi-group comparisons with post-hoc Tukey tests. Power analysis (≥80% power, α=0.05) ensures adequate sample sizes. Avoid overprecision; round means to one decimal beyond instrument resolution (e.g., 0.1 ng/mL for LC-MS) .
How does the electronic environment of substituents influence the biological activity of this compound derivatives?
Advanced Research Question
Electron-withdrawing groups (e.g., halogens at C6) increase receptor affinity by stabilizing hydrogen bonds with PR’s Gln725. Conversely, bulky substituents at C16 (e.g., methyl groups) sterically hinder binding. Quantum mechanical calculations (e.g., DFT) quantify charge distribution and orbital interactions to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
